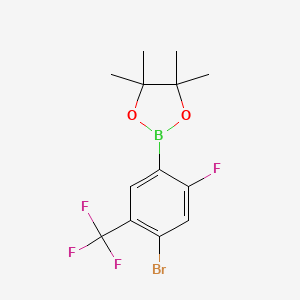

4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid, pinacol ester

Description

4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid, pinacol ester (CAS: 2096337-75-4) is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions. Its structure features a bromine atom at the 4-position, fluorine at the 2-position, and a trifluoromethyl (-CF₃) group at the 5-position on the phenyl ring, all of which influence its electronic and steric properties. The pinacol ester group enhances solubility and stability compared to the parent boronic acid, making it advantageous in organic synthesis, pharmaceuticals, and materials science .

Properties

IUPAC Name |

2-[4-bromo-2-fluoro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BBrF4O2/c1-11(2)12(3,4)21-14(20-11)8-5-7(13(17,18)19)9(15)6-10(8)16/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMJWHTOKPXUEAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BBrF4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of 4-bromo-2-fluoro-5-(trifluoromethyl)aniline with a boronic acid derivative, such as pinacol boronic acid, in the presence of a suitable catalyst and under specific reaction conditions. The reaction typically involves the use of palladium catalysts and may require inert atmosphere conditions to prevent oxidation.

Industrial Production Methods: On an industrial scale, the synthesis of this compound involves large-scale reactions with stringent control over reaction parameters to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it acts as a boronic acid derivative. It can also undergo other reactions like oxidation, reduction, and substitution.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and an inert atmosphere (e.g., nitrogen or argon).

Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Various oxidized derivatives of the phenyl ring.

Reduction: Reduced forms of the compound.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry: This compound is widely used in the field of organic chemistry for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials science. Its ability to form carbon-carbon bonds efficiently makes it a valuable tool in synthetic chemistry.

Biology: In biological research, this compound can be used to create fluorescent probes or to study enzyme mechanisms. Its derivatives may also serve as intermediates in the synthesis of biologically active molecules.

Medicine: The compound and its derivatives can be used in the development of new drugs, particularly in the design of kinase inhibitors or other therapeutic agents. Its role in cross-coupling reactions allows for the creation of diverse chemical libraries for drug discovery.

Industry: In the chemical industry, this compound is used to produce various intermediates and final products. Its versatility in cross-coupling reactions makes it essential for the synthesis of high-value chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects primarily involves its role as a boronic acid derivative in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds through the transmetalation step, where the boron atom transfers the organic group to the palladium catalyst, which then forms the final product.

Molecular Targets and Pathways:

Suzuki-Miyaura Coupling: The palladium catalyst and the boronic acid derivative are key players in the reaction pathway.

Oxidation and Reduction: The specific molecular targets depend on the oxidizing or reducing agents used.

Comparison with Similar Compounds

Solubility and Polarity

Key Findings from Solubility Studies :

- Pinacol Esters vs. Parent Acids: Pinacol esters of phenylboronic acids exhibit significantly higher solubility in organic solvents than their parent acids. For example, phenylboronic acid has low solubility in hydrocarbons (e.g., methylcyclohexane), while its pinacol ester shows moderate solubility even in non-polar solvents .

- Effect of Substituents: The trifluoromethyl (-CF₃) group in 4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid, pinacol ester increases polarity due to its strong electron-withdrawing nature. This likely reduces solubility in hydrocarbons compared to simpler analogs like 4-Methylphenylboronic acid pinacol ester (CAS: 195062-57-8), which has a non-polar methyl group . Bromine and fluorine substituents further enhance polarity, making the compound more soluble in polar solvents like chloroform and acetone. For instance, 5-Chloro-2-fluorophenylboronic acid pinacol ester (CAS: 642-78-4) shows similar trends, with solubility highest in chloroform .

Table 1: Solubility Trends in Common Solvents

| Compound | Chloroform | Acetone | Methylcyclohexane |

|---|---|---|---|

| Phenylboronic acid | Moderate | High | Very Low |

| Phenylboronic acid pinacol ester | High | High | Moderate |

| 4-Bromo-2-fluoro-5-(trifluoromethyl)-PB* | High | High | Low |

| 4-Methylphenylboronic acid pinacol ester | High | High | Moderate |

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : The bromine substituent in the target compound serves as a reactive site for cross-coupling. For example, 3-Fluoro-4-(trifluoromethyl)phenylboronic acid pinacol ester (CAS: N/A) lacks a bromine group, limiting its utility in sequential functionalization .

- Radical Coupling: highlights that aryl boronic esters with electron-withdrawing groups (e.g., -CF₃) participate in radical C(sp³)–H activation, enabling α-alkylation. The target compound’s -CF₃ group likely enhances this reactivity compared to non-fluorinated analogs .

Table 2: Reactivity Comparison

| Compound | Suzuki Coupling Efficiency | Radical Coupling Applicability |

|---|---|---|

| 4-Bromo-2-fluoro-5-(trifluoromethyl)-PB | High (due to Br) | Moderate (enhanced by -CF₃) |

| 4-Trifluoromethylphenylboronic acid-PB | Low (no Br) | High (due to -CF₃) |

| 5-Chloro-2-fluorophenylboronic acid-PB | Moderate (Cl less reactive) | Low (no -CF₃) |

Stability and Hydrolysis Resistance

- Electron-Withdrawing Groups : The -CF₃ and -Br groups stabilize the boronic ester by reducing electron density on boron, making hydrolysis slower than in electron-rich analogs like 4-Methylphenylboronic acid pinacol ester .

- Comparison with Azaesters : Azaesters (e.g., phenylboronic acid azaester) exhibit lower solubility in hydrocarbons but similar stability in polar solvents. However, they are less synthetically versatile due to reduced compatibility with transition-metal catalysts .

Biological Activity

Introduction

4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid, pinacol ester (CAS Number: 2096337-75-4) is a boronic acid derivative notable for its unique combination of halogen substituents and a trifluoromethyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in drug discovery applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C13H12BBrF4O2, with a molecular weight of approximately 368.96 g/mol. The presence of the bromine, fluorine, and trifluoromethyl groups significantly influences its biological properties, including binding affinity to target proteins and metabolic stability.

Boronic acids, including this compound, are known to participate in reversible covalent bonding with enzymes. This property can lead to enzyme inhibition, which is a critical mechanism in the development of therapeutic agents. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially affecting biological interactions.

Comparative Table of Related Compounds

| Compound Name | Antimicrobial Activity | MIC (µg/mL) | Notes |

|---|---|---|---|

| 4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid | TBD | TBD | Potential enzyme inhibitor |

| 5-Trifluoromethyl-2-formylphenylboronic acid | Moderate against Candida albicans | 100 | Higher activity against Aspergillus niger |

| 2-Bromo-4-(trifluoromethoxy)phenylboronic acid | Moderate against Bacillus cereus | Lower than AN2690 | Similar structural features |

Case Studies and Research Findings

- Enzyme Inhibition Studies : Boronic acids have been extensively studied for their ability to inhibit serine proteases and other enzymes through covalent bonding. Although specific studies on this compound are sparse, its structural characteristics suggest it may exhibit similar inhibitory properties.

- Synthesis and Application : The synthesis of 4-bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid typically involves coupling reactions such as Suzuki-Miyaura coupling, which is essential for constructing complex organic molecules. The compound's ability to act as a building block in organic synthesis highlights its versatility in medicinal chemistry.

- Potential Drug Development : Given the biological activities observed in related compounds, there exists a potential pathway for developing new therapeutics targeting various diseases through modifications of the boronic acid structure .

Q & A

Basic: What are the optimal conditions for synthesizing and purifying this boronic ester?

Methodological Answer:

The compound is typically synthesized via Suzuki-Miyaura coupling or direct boronation of pre-functionalized aryl halides. Key steps include:

- Using Pd catalysts (e.g., Pd(PPh₃)₄) in anhydrous, deoxygenated solvents like THF or dioxane .

- Purification via column chromatography with silica gel and non-polar eluents (e.g., hexane/ethyl acetate) to avoid hydrolysis of the boronic ester .

- Critical Note: Ensure reaction conditions avoid acidic environments, as protodeboronation (loss of the boron group) can occur at pH < 7 or under prolonged heating .

Basic: How does solvent choice impact the solubility and reactivity of this boronic ester?

Methodological Answer:

Solubility studies on analogous pinacol esters show:

- High solubility in polar aprotic solvents (e.g., chloroform, acetone) due to reduced steric hindrance from the pinacol group .

- Lower solubility in hydrocarbons (e.g., cyclohexane) due to poor polarity matching .

- Experimental Design Tip: Use dynamic light scattering (DLS) or UV-Vis spectroscopy to quantify solubility in target reaction solvents. Wilson or Redlich–Kister equations can model solubility trends .

Basic: What are the stability limitations of this compound under varying pH and temperature?

Methodological Answer:

- pH Sensitivity: Protodeboronation occurs rapidly at pH > 12, with a half-life of ~19 hours at pH 13.5 and 70°C .

- Thermal Stability: Decomposition is observed above 100°C; store at 2–8°C in inert, anhydrous conditions .

- Handling Protocol: Avoid aqueous bases during workup. Use buffered neutral conditions (pH 6–8) for reactions involving nucleophiles.

Advanced: How do steric and electronic effects of the bromo/fluoro/trifluoromethyl substituents influence cross-coupling efficiency?

Methodological Answer:

- Steric Effects: The bulky trifluoromethyl group reduces coupling efficiency in sterically hindered systems (e.g., ortho-substituted aryl partners). Use bulky ligands (e.g., SPhos) to mitigate this .

- Electronic Effects: The electron-withdrawing fluorine and bromine substituents enhance electrophilicity at the boron center, accelerating transmetalation but increasing sensitivity to protodeboronation .

- Data Analysis: Compare coupling yields with control substrates lacking substituents to isolate steric/electronic contributions.

Advanced: What mechanistic pathways dominate protodeboronation, and how can they be suppressed?

Methodological Answer:

- Pathways: Direct protodeboronation (acidic conditions) vs. prehydrolytic pathways (basic conditions forming borate intermediates) .

- Auto-Catalysis: Protodeboronation byproducts (e.g., boric acid) can accelerate degradation. Add scavengers like molecular sieves or chelating agents .

- Mitigation Strategy: Use low-temperature, buffered conditions and minimize reaction times.

Advanced: How is this boronic ester utilized in ROS-responsive drug delivery systems?

Methodological Answer:

- ROS-Triggered Release: The boronic ester reacts with H₂O₂ to cleave and release payloads (e.g., antibiotics or fluorophores). Design micelles or nanoparticles with PEG-boronic ester copolymers for controlled release .

- Case Study: In cerebral ischemia models, analogous esters release H₂S upon ROS activation, monitored via fluorescence quenching of naphthalimide derivatives .

Advanced: How does stereospecificity in radical-mediated reactions affect functionalization?

Methodological Answer:

- Radical Coupling: The boronic ester participates in hydrogen atom transfer (HAT) reactions with alkyl lithium reagents. Stereospecific 1,2-aryl migration preserves chirality during C–C bond formation .

- Experimental Validation: Use chiral HPLC or X-ray crystallography to confirm retention of stereochemistry in products.

Advanced: What analytical techniques resolve contradictions in reaction kinetics or product distributions?

Methodological Answer:

- Contradiction Analysis: Discrepancies in reaction rates (e.g., unexpected protodeboronation) can be traced via:

- Case Example: β-Carboxylic acid groups are essential for bromination; ester derivatives are unreactive, necessitating mechanistic re-evaluation .

Advanced: How can computational modeling predict reactivity in complex systems?

Methodological Answer:

- DFT Calculations: Model transition states for cross-coupling or protodeboronation to identify energy barriers .

- Solvent Effects: Use COSMO-RS to predict solubility and stability in mixed solvents .

Advanced: What are the challenges in characterizing boronic ester intermediates in multistep syntheses?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.